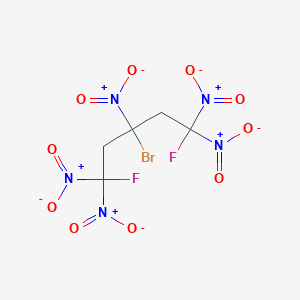
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and fluorination of a suitable precursor, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The presence of bromine, fluorine, and nitro groups allows the compound to participate in various reactions, influencing its reactivity and behavior.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-difluorobenzene: This compound shares the bromine and fluorine substituents but lacks the nitro groups, resulting in different chemical properties and reactivity.
1-Bromo-2,4-difluorobenzene: Another similar compound with bromine and fluorine atoms, but with a different substitution pattern, leading to variations in its chemical behavior.
Properties
CAS No. |
84014-82-4 |
|---|---|
Molecular Formula |
C5H4BrF2N5O10 |
Molecular Weight |
412.01 g/mol |
IUPAC Name |
3-bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane |
InChI |
InChI=1S/C5H4BrF2N5O10/c6-3(9(14)15,1-4(7,10(16)17)11(18)19)2-5(8,12(20)21)13(22)23/h1-2H2 |
InChI Key |
PCIVLFOSTNRTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)([N+](=O)[O-])Br)C([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
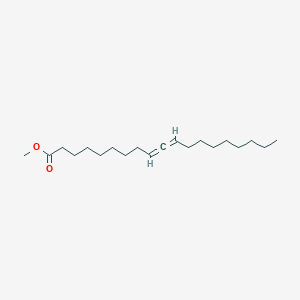
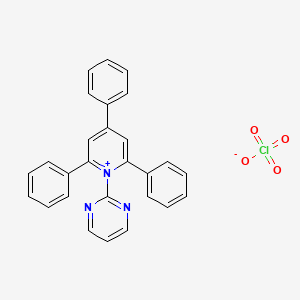
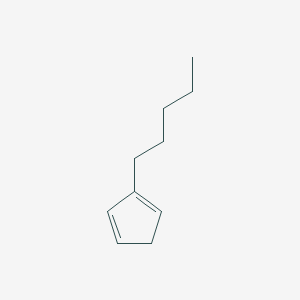
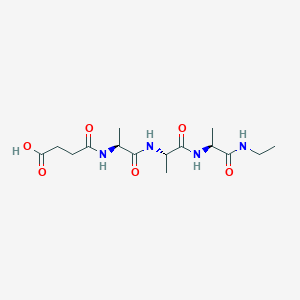
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
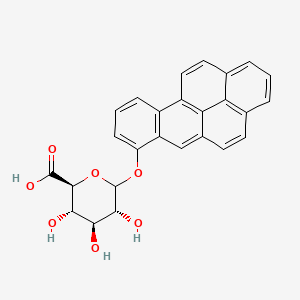
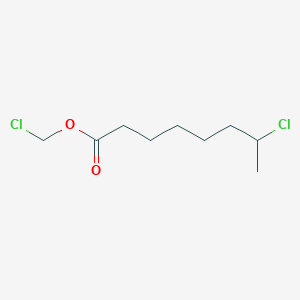
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
